molecular formula C14H22O4 B12542092 Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol CAS No. 656241-11-1

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol

Cat. No.: B12542092
CAS No.: 656241-11-1
M. Wt: 254.32 g/mol
InChI Key: LVOQVHYHUDNYTR-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol is an organic compound with a complex structure that includes both acetic acid and a diol component. This compound is characterized by the presence of a phenylethyl group attached to a propane-1,3-diol backbone, with an additional methyl group at the second carbon position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylethyl derivative with a suitable diol precursor under controlled conditions. The reaction may require the use of catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenylethyl group but different functional groups.

    Benzyl alcohol: Contains a phenyl group attached to an alcohol moiety.

    2-Phenylethanol: Similar structure with a phenylethyl group and an alcohol functional group.

Uniqueness

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol is unique due to its combination of functional groups and structural features. The presence of both acetic acid and diol components, along with the phenylethyl group, provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

656241-11-1

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol

InChI

InChI=1S/C12H18O2.C2H4O2/c1-10(12(2,8-13)9-14)11-6-4-3-5-7-11;1-2(3)4/h3-7,10,13-14H,8-9H2,1-2H3;1H3,(H,3,4)

InChI Key

LVOQVHYHUDNYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(CO)CO.CC(=O)O

Origin of Product

United States

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